REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Br:8][C:9]1[C:14]([F:15])=[CH:13][C:12]([NH2:16])=[C:11]([CH3:17])[CH:10]=1>>[Br:8][C:9]1[C:14]([F:15])=[CH:13][C:12]([NH:16][C:5](=[O:7])[CH3:6])=[C:11]([CH3:17])[CH:10]=1
|
Name
|
|
Quantity
|
73.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1F)N)C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Excess acetic anhydride was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
the precipitated crystals were washed with water
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1F)NC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |